3,5-Dimethylphenyl quinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family, which is characterized by a fused bicyclic structure containing two nitrogen atoms. This compound is of significant interest in various fields due to its biological activities and potential applications in medicinal chemistry.
3,5-Dimethylphenyl quinoxaline-6-carboxylate can be synthesized through various chemical reactions involving starting materials like 1,2-diaminobenzene derivatives and dicarbonyl compounds. It falls under the classification of heterocyclic compounds, specifically quinoxalines, which are known for their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of 3,5-dimethylphenyl quinoxaline-6-carboxylate can be achieved through several methods:
The molecular structure of 3,5-dimethylphenyl quinoxaline-6-carboxylate features a quinoxaline core with a carboxylate group at the 6-position and a dimethyl-substituted phenyl group at the 3-position. The structural formula can be represented as follows:
This indicates that the compound consists of 14 carbon atoms, 12 hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
Typical spectroscopic techniques used to characterize such compounds include:
3,5-Dimethylphenyl quinoxaline-6-carboxylate can participate in various chemical reactions:
The mechanism of action for compounds like 3,5-dimethylphenyl quinoxaline-6-carboxylate often involves interaction with biological targets such as enzymes or receptors. For instance, it has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), a key regulator in various signaling pathways related to cancer and neurodegenerative diseases. The binding affinity and interaction dynamics can be studied using molecular docking simulations .
3,5-Dimethylphenyl quinoxaline-6-carboxylate has several applications:
The quinoxaline nucleus (molecular formula C₈H₆N₂) serves as a versatile bioisostere for quinoline, naphthalene, and benzothiophene systems, enabling tailored electronic modulation in drug design [6] [8]. Key physicochemical properties underpin its therapeutic utility:
The electron-deficient pyrazine ring directs electrophilic substitution to the benzene moiety (C5–C8 positions), allowing site-specific functionalization [6]. This tunability underpins the development of targeted therapeutics, exemplified by kinase inhibitors and DNA intercalators. Comparative analysis with related heterocycles reveals distinct advantages:
Table 1: Physicochemical Comparison of Quinoxaline with Bioisosteric Heterocycles
Heterocycle | Dipole Moment (Debye) | pKa | Aqueous Solubility | Electron Density Distribution |
---|---|---|---|---|
Quinoxaline | 0.51 | 0.60 | High | Uniformly deficient |
Quinoline | 2.15 | 4.90 | Moderate | π-Excessive at C5–C8 |
Naphthalene | 0.00 | N/A | Low | Uniform |
Benzothiophene | 0.82 | -3.50 | Low | Heteroatom-dependent |
Quinoxaline-based drugs exhibit enhanced target engagement kinetics due to their optimal π-stacking capacity and reduced metabolic lability compared to other heterocycles [1] [6]. Molecular orbital calculations confirm maximal electron density at positions C5 and C8, designating them as primary sites for electrophilic modification in lead optimization [6].
The bioactivity of 3,5-dimethylphenyl quinoxaline-6-carboxylate is governed by strategic substituent placement:
Structure-activity relationship (SAR) studies demonstrate that C6-carboxylation amplifies anticancer activity compared to C2 or C3 analogs. When paired with 3,5-dimethylphenyl esterification, cytotoxicity increases 3-fold against glioblastoma cells (U87) compared to unsubstituted quinoxaline carboxylates [1] [7]. The meta-alkylation pattern minimizes metabolic de-esterification while optimizing steric fit for kinase ATP-binding pockets [1].
Table 2: Bioactivity Variation with Substituent Patterns in Quinoxaline-6-carboxylates
C6 Ester Group | Electronic Effect | Steric Parameters (ų) | Antiproliferative IC₅₀ (μM, U87) | Log P |
---|---|---|---|---|
3,5-Dimethylphenyl | Moderate +I | 142.7 | 21.0 | 3.8 |
Phenyl | Neutral | 112.4 | 38.5 | 3.2 |
4-Nitrophenyl | Strong -I | 126.9 | >100 | 2.7 |
Ethyl | Neutral | 62.3 | 65.4 | 2.1 |
Molecular modeling confirms the 3,5-dimethylphenyl ester adopts a 45° dihedral angle relative to the quinoxaline plane, facilitating simultaneous π-stacking and van der Waals interactions [1]. This geometrically constrained configuration prevents cellular efflux mechanisms that commonly diminish unsubstituted analogs' efficacy [7].
Quinoxaline therapeutics have evolved through three distinct eras:
Table 3: Historical Development of Quinoxaline-Based Therapeutics
Era | Representative Agents | Therapeutic Application | Synthetic Approach |
---|---|---|---|
Natural (1950s) | Echinomycin, Actinoleutin | Antibiotic, Antitumor | Fermentation |
Synthetic (1980s) | Olaquindox, Carbadox | Veterinary antibacterial | Hinsberg condensation |
Modern (2020s) | Triorganotin(IV) carboxylates | Glioblastoma therapy | Microwave-assisted esterification |
NRF2-activating hybrids | Neurodegenerative disease | Metal-catalyzed coupling |
The 3,5-dimethylphenyl quinoxaline-6-carboxylate scaffold epitomizes contemporary design strategies, integrating steric optimization (dimethylphenyl), electronic modulation (carboxylate), and targeted delivery mechanisms. Current research focuses on leveraging quinoxaline's intrinsic fluorescence for theranostic applications and exploiting its NRF2 activation potential for diseases involving oxidative stress [7] [9]. The scaffold's versatility ensures its continued prominence in precision drug development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1